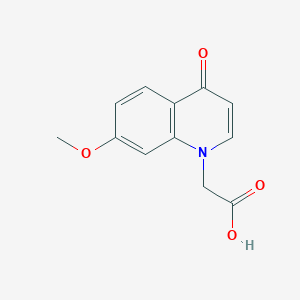

2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

描述

属性

IUPAC Name |

2-(7-methoxy-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-17-8-2-3-9-10(6-8)13(7-12(15)16)5-4-11(9)14/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJVHMZCTXPSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions

2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 4-Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to induce apoptosis in human cancer cells by affecting cell cycle regulation and promoting pro-apoptotic pathways .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of key enzymes and pathways associated with cancer progression. Studies suggest that these compounds may target specific receptors or enzymes involved in tumor growth and metastasis, thereby slowing down or halting cancer development .

Biological Activities

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities. The compound under discussion has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure of this compound allows for interaction with bacterial enzymes and cellular components, leading to inhibition of bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that quinoline derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This property could be beneficial in treating conditions characterized by excessive inflammation .

Synthetic Methodologies

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies. One common approach involves the cyclization of appropriate precursors under controlled conditions to yield the desired quinoline structure. Detailed protocols often include the use of solvents like methanol or DMSO and catalysts such as sodium methanolate .

Optimization of Yield

Research has focused on optimizing the synthesis process to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency. The careful selection of reaction conditions can lead to higher purity and yield of this compound .

作用机制

The mechanism of action of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Ring Saturation: The 3,4-dihydroquinoline variant (SH-7541) exhibits partial saturation, reducing aromaticity and possibly altering conformational flexibility .

- Scaffold Differences: Replacing quinoline with isoquinoline (QN-1633) shifts the nitrogen position, which may affect binding to biological targets like kinases or topoisomerases .

Physicochemical Properties

- Solubility: The acetic acid moiety improves water solubility, but the 7-methoxy group may counterbalance this by increasing hydrophobicity. In contrast, the non-methoxy analog (C₁₁H₉NO₃) is likely more polar .

- Molecular Weight: The target compound (C₁₂H₁₁NO₄, ~233.2 g/mol) is heavier than its non-methoxy counterpart (203.2 g/mol), which could influence pharmacokinetics .

生物活性

2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

The presence of the methoxy and carboxylic acid functional groups contributes to its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple quinoline derivatives. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, a study reported that derivatives of quinoline exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values as low as 1.2 µM . The mechanism of action involves inducing apoptosis through cell cycle arrest at the G2/M phase and activation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial activity. A related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the quinoline structure can enhance antibacterial efficacy . The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing proliferation.

- Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine production.

常见问题

What are the optimal synthetic routes for 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid to achieve high purity and yield?

Basic Research Focus

The synthesis of this compound typically involves cyclization and functionalization of quinoline precursors. For example, derivatives of 4-hydroxyquinolin-3-ylacetic acid (structurally analogous) are synthesized via acid-catalyzed cyclization of substituted anilines with diketene intermediates, followed by methoxylation at the 7-position . Key reagents include acetic acid and hydrochloric acid, with reaction times optimized between 15 minutes to several hours depending on temperature . Purity (>97%) can be achieved using recrystallization in ethanol-water mixtures, as demonstrated in similar quinoline syntheses .

Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

Basic Research Focus

1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming the quinoline backbone and acetic acid sidechain. For instance, NMR chemical shifts for the methoxy group (δ ~3.8–4.0 ppm) and carbonyl protons (δ ~8.1–8.3 ppm) are diagnostic . IR spectroscopy further validates the 4-oxo group (stretching at ~1680 cm⁻¹) and carboxylic acid moiety (~1700 cm⁻¹). SMILES notations (e.g., COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) and InChIKey identifiers (e.g., ATQXNYQCZFMIKY-UHFFFAOYSA-N) from PubChem provide additional validation .

How can computational quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Reaction path searches using density functional theory (DFT) can predict regioselectivity in methoxylation or substitution reactions. For example, ICReDD’s methodology integrates quantum chemical calculations to identify transition states and optimize reaction coordinates, reducing trial-and-error experimentation . Computational docking studies (e.g., with cyclooxygenase enzymes) may predict anti-inflammatory activity, as seen in structurally related 4-hydroxyquinolin-3-ylacetic acid derivatives .

What experimental strategies resolve contradictions in reported bioactivity data across different studies?

Advanced Research Focus

Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) often arise from assay conditions or structural analogs. To address this:

- Standardize assay protocols (e.g., consistent cell lines, IC50 determination methods).

- Compare analogs: For example, 7-methoxy substitution may enhance metabolic stability but reduce solubility, altering activity .

- Use multivariate statistical analysis to isolate variables (e.g., lipophilicity vs. hydrogen bonding) impacting bioactivity .

How to apply Design of Experiments (DOE) to optimize reaction conditions for novel derivatives?

Advanced Research Focus

DOE minimizes experimental runs while maximizing data quality. Key factors include:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response surfaces : Yield, purity, reaction time.

- Statistical tools : Plackett-Burman designs for screening significant factors, followed by Central Composite Design (CCD) for optimization . For example, a 2³ factorial design could optimize methoxylation efficiency in quinoline derivatives .

What are the challenges in elucidating the reaction mechanism of this compound under varying catalytic conditions?

Advanced Research Focus

Mechanistic studies require a combination of kinetic isotope effects (KIEs), trapping of intermediates, and computational modeling. Challenges include:

- Identifying transient intermediates (e.g., quinone methides) via LC-MS or in situ IR.

- Resolving competing pathways (e.g., acid-catalyzed vs. radical-mediated methoxylation) using isotopic labeling (e.g., D2O for proton transfer studies) .

- Validating computational mechanistic models (e.g., Gibbs free energy profiles) with experimental kinetics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。